(2-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a fluorobenzoyl group, a methyl group, and a phenyl group attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as palladium, can also enhance the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzoyl chloride: This compound is structurally similar and can be used as a precursor in the synthesis of 1-(2-fluorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
2-chlorobenzoyl chloride: Another similar compound that can undergo similar reactions.
Uniqueness
Its fluorobenzoyl group imparts unique chemical properties that can be leveraged in different research and industrial applications .
Properties
Molecular Formula |
C23H21FN2O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C23H21FN2O/c1-16-15-21(25-17-9-3-2-4-10-17)19-12-6-8-14-22(19)26(16)23(27)18-11-5-7-13-20(18)24/h2-14,16,21,25H,15H2,1H3 |
InChI Key |
ZFNNKTWVOVPTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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